molecular formula C9H10BFO5 B14030560 2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid

2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid

Cat. No.: B14030560
M. Wt: 227.98 g/mol
InChI Key: KIFTUZDFUSHSNA-UHFFFAOYSA-N
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Description

2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid is an organoboron compound with the molecular formula C9H10BFO4. This compound is characterized by the presence of a boronic acid group, a formyl group, and two methoxy groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), aryl or vinyl halides

Major Products Formed

    Oxidation: 2-Fluoro-3-carboxy-4,5-dimethoxyphenylboronic acid

    Reduction: 2-Fluoro-3-hydroxymethyl-4,5-dimethoxyphenylboronic acid

    Substitution: Various biaryl or vinyl derivatives depending on the coupling partner

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the formyl and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid can be compared with other similar compounds, such as:

The unique combination of the fluoro, formyl, and methoxy groups in this compound makes it a versatile and valuable compound in various fields of scientific research.

Properties

Molecular Formula

C9H10BFO5

Molecular Weight

227.98 g/mol

IUPAC Name

(2-fluoro-3-formyl-4,5-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C9H10BFO5/c1-15-7-3-6(10(13)14)8(11)5(4-12)9(7)16-2/h3-4,13-14H,1-2H3

InChI Key

KIFTUZDFUSHSNA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)C=O)OC)OC)(O)O

Origin of Product

United States

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